Heptatriacontanoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Heptatriacontanoic acid can be synthesized through several methods. One common approach involves the preparation of ω-hydroxy acids, as covered by an expired U.S. patent . This method includes the use of specific catalysts and reaction conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources where it is found in significant quantities. The extraction process may include solvent extraction, followed by purification steps such as distillation and crystallization to isolate the pure compound .

Análisis De Reacciones Químicas

Types of Reactions: Heptatriacontanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the fatty acid to its corresponding alcohol or aldehyde using oxidizing agents.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide)

Major Products:

Oxidation Products: Alcohols, aldehydes

Reduction Products: Alcohols

Substitution Products: Halogenated or alkylated derivatives

Aplicaciones Científicas De Investigación

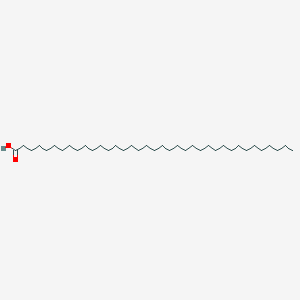

Heptatriacontanoic acid, also known as heptatriacontylic acid, is a saturated fatty acid with a 37-carbon chain . It has various applications in scientific research, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

this compound serves as a reference compound in the study of long-chain fatty acids and their derivatives.

Biology

It is investigated for its role in the lipid metabolism of various organisms, including zooplankton. this compound was measured in zooplankton .

Medicine

this compound has been explored for its potential therapeutic effects, particularly in the context of its presence in medicinal plants like Abelmoschus manihot.

Industrial Applications

It is utilized in the production of specialty chemicals and as a component in certain industrial processes.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: Converts the fatty acid to its corresponding alcohol or aldehyde using oxidizing agents such as potassium permanganate () or chromium trioxide ().

- Reduction: Converts the compound to its corresponding alcohol using reducing agents like lithium aluminum hydride () or sodium borohydride ().

- Substitution: Involves replacing one functional group with another, often using reagents like halogens (, ) or alkylating agents (methyl iodide).

Sources

This compound is found in Abelmoschus manihot and Alpinia nigra .

Mecanismo De Acción

The mechanism of action of heptatriacontanoic acid involves its interaction with various molecular targets and pathways. In the context of its presence in medicinal plants, it may exert effects through modulation of lipid metabolism and anti-inflammatory pathways . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes involved in fatty acid metabolism.

Comparación Con Compuestos Similares

Heptatriacontanoic acid can be compared with other long-chain saturated fatty acids, such as:

- Hexatriacontanoic acid (C₃₆H₇₂O₂)

- Octatriacontanoic acid (C₃₈H₇₆O₂)

Uniqueness: this compound is unique due to its specific carbon chain length (37 carbons), which imparts distinct physical and chemical properties compared to other long-chain fatty acids. Its presence in specific natural sources and its potential therapeutic applications further highlight its uniqueness .

Actividad Biológica

Heptatriacontanoic acid (C37:0) is a long-chain saturated fatty acid that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by its 37 carbon atoms, making it one of the longer-chain saturated fatty acids. Its unique structure contributes to distinct physical and chemical properties compared to other fatty acids.

| Property | Value |

|---|---|

| Molecular Formula | C37H74O2 |

| Molecular Weight | 550.93 g/mol |

| Melting Point | Approximately 70°C |

| Solubility | Insoluble in water |

Biological Activities

-

Modulation of Lipid Metabolism

- This compound has been shown to influence lipid metabolism in various organisms, including zooplankton and mammalian cells. Its presence in certain medicinal plants indicates a potential role in metabolic regulation and anti-inflammatory pathways.

-

Neurite Outgrowth Activity

- Research has indicated that this compound promotes neurite outgrowth, which is significant for developing therapeutic agents for neurodegenerative diseases such as Alzheimer's disease. A study demonstrated that this compound could enhance neuronal growth in vitro, suggesting its potential as an anti-Alzheimer agent .

- Anti-Inflammatory Effects

This compound interacts with several molecular targets:

- PPAR Activation : It activates peroxisome proliferator-activated receptors (PPARs), which play crucial roles in lipid metabolism and inflammation regulation.

- Cytokine Modulation : The fatty acid inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby exerting anti-inflammatory effects .

- Oxidative Stress Reduction : It may also reduce oxidative stress by modulating mitochondrial function and enhancing antioxidant defenses .

Case Study 1: Neurite Outgrowth Enhancement

A study conducted by Zhang et al. (2014) explored the effects of this compound on neuronal cells. Results showed a significant increase in neurite length and branching when treated with this fatty acid, indicating its potential use in neuroregenerative therapies.

Case Study 2: Anti-Inflammatory Effects

In a controlled trial examining the anti-inflammatory properties of this compound, subjects showed reduced levels of inflammatory markers after supplementation with the fatty acid. This suggests its efficacy in managing chronic inflammatory conditions.

Comparative Analysis

This compound can be compared with other long-chain saturated fatty acids regarding their biological activities:

| Fatty Acid | Carbon Chain Length | Key Activity |

|---|---|---|

| Hexatriacontanoic Acid (C36:0) | 36 | Less effective in neurite outgrowth |

| Octatriacontanoic Acid (C38:0) | 38 | Similar anti-inflammatory properties |

| This compound (C37:0) | 37 | Significant neurite outgrowth activity |

Propiedades

IUPAC Name |

heptatriacontanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H74O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37(38)39/h2-36H2,1H3,(H,38,39) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQQJCLFURALOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H74O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415222 | |

| Record name | heptatriacontanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38232-07-4 | |

| Record name | Heptatriacontanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38232-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | heptatriacontanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.